N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a pyridine-substituted thiazole core fused with a cycloheptapyrazole scaffold. Its structural complexity arises from the integration of three distinct pharmacophoric elements:
- Thiazole ring: A sulfur- and nitrogen-containing heterocycle known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial agents.
- Pyridin-4-yl substituent: Enhances solubility and binding affinity to biological targets via hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c23-16(15-12-4-2-1-3-5-13(12)21-22-15)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h6-10H,1-5H2,(H,21,22)(H,19,20,23) |
InChI Key |
WSCGHNFVFLVBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cycloheptane Ring Formation
The bicyclic pyrazole system is synthesized via a [3+2] cycloaddition between a cycloheptenone derivative and a hydrazine precursor. For example, cyclohepta-2,4-dien-1-one reacts with methyl hydrazine in ethanol under reflux to yield the hexahydrocyclohepta[c]pyrazole scaffold. The reaction proceeds through a conjugated enone system, where the hydrazine attacks the α,β-unsaturated ketone, followed by intramolecular cyclization.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclohepta-2,4-dien-1-one | Ethanol | Reflux | 12 h | 72% |
| Methyl hydrazine |
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced via carboxylation using CO₂ under high pressure (20 atm) in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol%) and 1,10-phenanthroline as a ligand. This step proceeds via C–H activation at the pyrazole C3 position, achieving 68% yield after recrystallization from ethyl acetate.
Preparation of 4-(Pyridin-4-yl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed by reacting 2-bromo-1-(pyridin-4-yl)ethan-1-one with thiourea in a methanol/water (3:1) mixture. The reaction mechanism involves nucleophilic attack by the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Optimized Protocol
-
Dissolve 2-bromo-1-(pyridin-4-yl)ethan-1-one (10 mmol) and thiourea (12 mmol) in 30 mL methanol.
-
Add 10 mL H₂O and reflux at 80°C for 6 h.
-
Cool to 25°C, neutralize with NaHCO₃, and extract with dichloromethane.
-
Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the thiazol-2-amine (yield: 81%).
Regioselective Pyridine Substitution
The pyridin-4-yl group is introduced at the thiazole C4 position using a Suzuki–Miyaura cross-coupling reaction. 4-Bromothiazole-2-amine reacts with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (10:1) at 90°C for 8 h, achieving 89% yield.
Carboxamide Coupling Strategy
Acid Chloride Activation
The carboxylic acid (1.2 eq) is treated with thionyl chloride (3 eq) in anhydrous DCM at 0°C for 2 h, followed by evaporation to yield the acyl chloride. This intermediate is highly reactive and must be used immediately.
Amide Bond Formation
The acyl chloride is coupled with 4-(pyridin-4-yl)-1,3-thiazol-2-amine (1 eq) in THF using triethylamine (2 eq) as a base. The reaction is stirred at 25°C for 24 h, followed by extraction and purification via reversed-phase HPLC (ACN/H₂O + 0.1% TFA).
Yield Optimization Data
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| None (direct) | THF | 25°C | 24 h | 58% |
| HATU | DMF | 25°C | 12 h | 76% |
| EDCl/HOBt | DCM | 0°C→25°C | 18 h | 69% |
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, ACN/H₂O gradient) confirmed ≥98% purity. Residual solvents (THF, DCM) were below ICH Q3C limits (300 ppm).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. For instance:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may convert thiazole moieties.
Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions occur at the C-2 atom, while electrophilic substitution occurs at the C-5 atom.
Major products from these reactions would vary based on the specific starting materials and reaction conditions.
Scientific Research Applications
Compound X finds applications across scientific domains:
Medicine: It may exhibit antitumor and cytotoxic effects, making it relevant in cancer research.
Chemistry: Researchers explore its reactivity and potential as a building block for other compounds.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.
Industry: It could serve as a precursor for drug development or specialty chemicals.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:
Biological Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 325.38 g/mol. The presence of the pyridine and thiazole moieties suggests a potential for diverse biological interactions.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant antitumor properties. For instance, a study highlighted the cytotoxic effects of similar thiazole-pyrazole derivatives against various cancer cell lines. The compound showed an IC50 value of approximately 10.21 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
The antitumor activity is believed to be mediated through multiple pathways:
- Caspase Activation : The compound may induce apoptosis by activating caspases, crucial enzymes in the apoptotic pathway. Studies have shown that certain derivatives can modulate caspase activity, leading to increased apoptosis in cancer cells .
- Inhibition of Signaling Pathways : The compound's structure allows it to inhibit key signaling pathways involved in cancer progression. For example, it has been noted to suppress MEK signaling pathways with an IC50 of 91 nM .
Anti-inflammatory Properties
Compounds similar to this compound have also demonstrated anti-inflammatory effects. These effects are attributed to the modulation of inflammatory mediators and cytokines. For instance:
- Cytokine Regulation : The compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Data Table: Summary of Biological Activities
| Activity Type | IC50 Value (µM) | Target Cell Line | Reference |
|---|---|---|---|
| Antitumor | 10.21 | MCF-7 | |
| MEK Inhibition | 91 | Various Cancer Cells | |
| Anti-inflammatory | Not specified | Macrophages |
Case Studies
- Antitumor Efficacy : A study conducted by Masaret (2021) evaluated a series of thiazole-pyrazole derivatives against MCF-7 and other cancer cell lines. The results indicated that the presence of the thiazole moiety significantly enhanced cytotoxicity compared to similar compounds lacking this feature.
- Neuroprotective Effects : Another investigation suggested that certain derivatives could inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The AChE inhibition was noted with IC50 values as low as 66.37 nM for specific analogs .
Q & A
Basic: What are the common synthetic routes for N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole-thiazole core via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2: Cyclization of the cycloheptane ring using catalysts like p-toluenesulfonic acid (p-TSA) in refluxing toluene .
- Step 3: Carboxamide coupling via HATU/DIPEA-mediated reactions with pyridinyl-thiazole amines .
Key variables affecting yield include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and stoichiometric ratios of intermediates. Purity is monitored via HPLC (>95%) .
Basic: How is the compound characterized structurally and analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR are used to confirm regiochemistry of the pyrazole and thiazole rings. For example, pyridin-4-yl protons appear as doublets near δ 8.5–8.7 ppm .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., m/z 415.1521 [M+H]) and isotopic patterns .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for the hexahydrocyclohepta[c]pyrazole core, where chair conformations influence reactivity .
Advanced: How can reaction conditions be optimized to improve yield in the final carboxamide coupling step?
Methodological Answer:
- Catalyst Screening: Replace HATU with EDCI/HOBt for cost efficiency, though this may reduce yield by 10–15% .
- Solvent Optimization: Use DCM instead of DMF to minimize side reactions (e.g., racemization), but ensure amine bases like DIPEA are present to maintain pH > 8 .
- Temperature Control: Lowering the reaction temperature to 0–4°C reduces decomposition of acid-sensitive intermediates, as observed in analogous pyrazole-carboxamide syntheses .
Contradictions arise when scaling up: bench-scale reactions (1–5 g) may achieve 70–80% yield, while pilot-scale (>50 g) often drops to 50–60% due to heat dissipation issues .
Advanced: How can researchers resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation: Compare results from enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, IC discrepancies may arise from off-target effects in cellular models .
- Orthogonal Techniques: Use SPR (surface plasmon resonance) to confirm binding affinity to the pyridinyl-thiazole pocket of a target protein, independent of cellular metabolism .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., pyrazolo[4,3-c]pyridine analogs) to identify trends in substituent effects on activity .
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Key residues (e.g., Lys68 in CDK2) form hydrogen bonds with the carboxamide group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the hexahydrocyclohepta[c]pyrazole ring in hydrophobic binding pockets .
- QM/MM Calculations: Evaluate tautomeric states of the thiazole ring; the 1,3-thiazol-2-yl tautomer shows higher binding energy (−9.2 kcal/mol) than the 1,2-isomer .
Basic: What are the key structural features influencing the compound’s solubility and stability?
Methodological Answer:
- Solubility: The pyridin-4-yl group enhances aqueous solubility (logP ≈ 2.1) compared to phenyl analogs (logP > 3.5). However, the cycloheptane ring reduces solubility in polar solvents .
- Stability: The carboxamide linkage is susceptible to hydrolysis under acidic conditions (pH < 3). Stability studies in PBS (pH 7.4) show >90% integrity after 24 hours at 25°C .
Advanced: How can researchers address synthetic challenges in regioselective thiazole formation?
Methodological Answer:
- Directing Groups: Introduce a nitro group at the 5-position of the thiazole to steer cyclization toward the desired 2,4-disubstituted product .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining regioselectivity (95:5 ratio of 2,4- vs. 2,5-isomers) .
- Catalytic Systems: Use CuI/neocuproine to accelerate Ullmann-type couplings for pyridinyl-thiazole intermediates, minimizing byproducts .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of the target protein (e.g., HSP90) in the presence of the compound, confirming intracellular binding .
- Photoaffinity Labeling: Incorporate a diazirine moiety into the carboxamide group to crosslink with proximal residues, identified via LC-MS/MS .
- Knockout Models: Use CRISPR-Cas9 to delete the putative target gene and assess loss of compound activity, as demonstrated in kinase inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
